(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile
Description
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6O/c12-11(13,14)21-9-3-1-8(2-4-9)16-6-7(5-15)10-17-19-20-18-10/h1-4,6,16H,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJLXBJYGSAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140655 | |
| Record name | α-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-2H-tetrazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-67-8 | |
| Record name | α-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-2H-tetrazole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-2H-tetrazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of azides with nitriles under acidic conditions. The trifluoromethoxyphenyl group is introduced via nucleophilic aromatic substitution reactions. The final step involves coupling the tetrazole and trifluoromethoxyphenyl intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its tetrazole ring, which mimics the structure of certain biological molecules.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is being explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared with structurally related molecules to evaluate substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethoxy group in the target compound increases lipophilicity (LogP ~3.5 estimated) compared to the sulfonyl group in CAS 1029989-13-6 (LogP ~2.8) and the carboxamide in chlorantraniliprole (LogP ~2.5). This may enhance cuticle penetration in insects but reduce aqueous solubility .
- The tetrazole group (pKa ~4.9) offers pH-dependent solubility, unlike the permanently ionized sulfonyl group (pKa ~1.5) in CAS 1029989-13-6 .
Bioisosteric Replacements: Tetrazole vs. Trifluoromethoxy vs. chloro: The former’s stronger electron-withdrawing effect may stabilize binding to electron-rich receptor pockets .
Synthetic Complexity :
- The target compound’s tetrazole synthesis likely requires cyclization of nitriles with azides, whereas M.28 compounds involve multi-step carboxamide formations .
Biological Activity
The compound (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile , also known by its CAS number 1020252-67-8 , belongs to a class of organic compounds characterized by a tetrazole ring and a trifluoromethoxy-substituted aniline. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C11H7F3N6O
- Molar Mass : 280.21 g/mol
- Density : 1.535 g/cm³ (predicted)
- Boiling Point : 414.9 °C (predicted)
- pKa : 1.87 (predicted)
Biological Activity Overview
Research indicates that compounds containing tetrazole and trifluoromethoxy groups exhibit diverse biological activities, including anticancer, antibacterial, and antiviral effects. The specific biological activity of this compound is still under investigation, but preliminary findings suggest promising potential.
Anticancer Activity
A study focusing on related tetrazole derivatives highlighted their effectiveness against various cancer cell lines. For instance:
- Compounds with similar structures demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying activity against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 μM .
The mechanism of action appears to involve the inhibition of key metabolic pathways in cancer cells, potentially through interference with DNA synthesis or apoptosis pathways.
Antimicrobial Activity
Research has also suggested that tetrazole-containing compounds can exhibit significant antimicrobial properties:
- A related compound showed effective antibacterial activity against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol in certain assays .
Case Studies and Research Findings
Several studies have provided insights into the synthesis and biological evaluation of compounds similar to this compound:
These findings underscore the potential for developing new therapeutic agents based on the structural motifs present in this compound.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit metabolic enzymes crucial for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger programmed cell death in malignant cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves condensation of a trifluoromethoxy-substituted aniline with a tetrazole-containing propenenitrile precursor. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Catalytic bases (e.g., triethylamine) to deprotonate the aniline and promote nucleophilic attack on the nitrile .
- Temperature control (60–80°C) to balance reaction rate and minimize side reactions like isomerization .
- Data Insight : Reaction yields and stereoselectivity (Z/E ratio) can be monitored via HPLC or NMR. For example, Z-configuration dominance (>90%) is often achieved under kinetic control .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the tetrazole ring (δ 8–10 ppm for NH protons) and trifluoromethoxy group (δ 4.5–5.5 ppm for CF3O) .
- FT-IR : Identify ν(C≡N) ~2200 cm⁻¹ and ν(NH) ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography (if crystals form): Use SHELX programs for structural refinement .
Q. What are common impurities generated during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted aniline, E-isomers, or hydrolyzed nitrile groups.
- Mitigation Strategies :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallization from ethanol/water mixtures to remove polar impurities .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and what docking targets are plausible?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (e.g., logP, H-bond donors) to correlate structure with activity. Tools like MOE or Schrödinger are recommended .
- Molecular Docking : Target enzymes like kinases or GPCRs, given the trifluoromethoxy group’s potential for hydrophobic interactions. For example, simulate binding to the ATP-binding site of a kinase (PDB: 3IFZ) using AutoDock Vina .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via in vitro assays .
Q. What strategies resolve contradictions in Z/E isomer ratio data between synthetic batches?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control :
- Lower temperatures favor the Z-isomer (kinetic product) .
- Prolonged heating may shift equilibrium toward the E-isomer (thermodynamic product) .
- Analytical Cross-Verification : Combine NOESY NMR (to confirm spatial proximity of substituents) and DFT calculations (to model energy barriers) .
Q. How does the trifluoromethoxy group influence electronic properties and reactivity in downstream modifications?
- Methodological Answer :
- Electron-Withdrawing Effect : The -OCF3 group decreases electron density on the phenyl ring, directing electrophilic substitution to the meta position .
- Stability Under Acidic Conditions : The group resists hydrolysis compared to methoxy, enabling use in acidic reaction media .
- Impact on Pharmacokinetics : Enhances metabolic stability and membrane permeability due to lipophilicity (logP ~3.5) .
Q. What experimental designs validate the role of the tetrazole moiety in target binding?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with carboxylate (-COOH) or sulfonamide (-SO2NH2) groups instead of tetrazole. Compare binding affinities via SPR or ITC .
- Crystallographic Studies : Co-crystallize the compound with its target protein to visualize hydrogen bonds between tetrazole NH and active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
